Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-
Description
Imidazo[1,2-a]pyrazin-8-amine derivatives are heterocyclic compounds of significant pharmacological interest due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins. The compound 3-(3,4-dichlorophenyl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine features a dichlorophenyl substituent at the 3-position and an N-methyl group on the 8-amino moiety. This substitution pattern enhances lipophilicity and metabolic stability compared to simpler analogs, making it a candidate for therapeutic applications in oncology and virology .
Properties
CAS No. |
787590-96-9 |
|---|---|
Molecular Formula |
C13H10Cl2N4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H10Cl2N4/c1-16-12-13-18-7-11(19(13)5-4-17-12)8-2-3-9(14)10(15)6-8/h2-7H,1H3,(H,16,17) |
InChI Key |
VENGPAUVRMOGCR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired heterocyclic core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Properties
Imidazo[1,2-a]pyrazin-8-amine has shown significant antimicrobial activity against various pathogens. A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis, indicating potent antitubercular properties .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrazin Derivatives
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| 1 | ≤0.006 | Mycobacterium tuberculosis |
| 2 | ≤1 | Staphylococcus aureus |
| 3 | ≤0.5 | Escherichia coli |
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazin derivatives. These compounds were evaluated for their ability to inhibit cancer cell proliferation in vitro. For instance, one study reported that specific imidazo derivatives induced apoptosis in human cancer cell lines by activating caspase pathways .
Table 2: Anticancer Activity of Selected Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 0.5 | HeLa |
| B | 0.3 | MCF-7 |
| C | 0.7 | A549 |
Case Studies and Research Findings
-
Antitubercular Research :
- A focused set of imidazo[1,2-a]pyridine derivatives was synthesized and screened against multidrug-resistant strains of Mycobacterium tuberculosis. The compounds showed enhanced potency compared to existing treatments, suggesting their potential as new therapeutic agents in tuberculosis management .
-
Anticancer Mechanisms :
- In a study investigating the mechanism of action of these compounds on cancer cells, it was found that they could significantly reduce cell viability through the induction of oxidative stress and subsequent apoptotic pathways. This highlights their dual role in targeting both bacterial infections and cancer cells .
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Pharmacological Profiles
Substituent Effects on Activity
- Halogenated Aryl Groups: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to mono-halogenated (e.g., 2-chlorophenyl in TH6342) or fluorinated (SC9) analogs. This may improve membrane permeability but could also increase off-target interactions .
N-Substituents :
- The N-methyl group in the target compound likely improves metabolic stability compared to larger substituents (e.g., pyridin-3-ylmethyl in SC9 or piperidinylpropyl in derivatives) .
- Carboxamide and piperazine substituents (e.g., and compounds) enhance solubility and hydrogen-bonding capacity, critical for kinase inhibition .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Formula : C13H10Cl2N4
- Molecular Weight : 295.15 g/mol
- CAS Number : 11220082
The compound features a pyrazine core with a dichlorophenyl group and a methylamine substituent, which contributes to its biological properties.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyrazin derivatives exhibit significant anticancer properties. A study on related imidazo compounds revealed their ability to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted that modifications on the pyrazine ring could enhance potency against specific cancer types.
Antimicrobial Properties
Imidazo[1,2-a]pyrazin derivatives have shown promising antimicrobial activities. For instance, compounds with similar structures were screened for their ability to inhibit the growth of Mycobacterium tuberculosis. The preliminary results suggested that these derivatives could potentially serve as new leads in developing anti-TB agents due to their efficacy in inhibiting bacterial growth by over 90% in certain tests .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, imidazo[1,2-a]pyrazin derivatives have also been studied for their anti-inflammatory effects. Compounds within this class have demonstrated the ability to reduce inflammation markers in vitro and in vivo models, indicating potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyrazin derivatives reveal that:
- Substituents on the pyrazine ring significantly influence biological activity.
- The presence of electron-withdrawing groups (like chlorine) enhances the compound's interaction with biological targets.
- Methylation at the amine position can improve solubility and bioavailability.
Case Studies
- Anticancer Activity Study : A recent study evaluated the anticancer effects of a series of imidazo[1,2-a]pyrazin derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells, showcasing their potential as chemotherapeutic agents.
- Antimicrobial Screening : In a screening of imidazo compounds against Mycobacterium tuberculosis, several derivatives showed complete inhibition of bacterial growth at concentrations as low as 5 µg/mL. This suggests strong potential for further development into anti-TB drugs.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for imidazo[1,2-a]pyrazin-8-amines with aryl substituents like 3,4-dichlorophenyl?
- Methodological Answer : The compound can be synthesized via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction , which involves pyrazine-2,3-diamine (as the amidine component), an aldehyde (e.g., 3,4-dichlorobenzaldehyde), and an isocyanide. This reaction proceeds under mild conditions (room temperature, ethanol solvent) and yields adenine-mimetic scaffolds in a single step . Alternative methods include iodine-catalyzed cyclization of 2-aminopyrazine derivatives with aldehydes and isocyanides in ethanol, which avoids harsh conditions and enables scalability .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons from the 3,4-dichlorophenyl group (δ 7.4–7.8 ppm) and the imidazo[1,2-a]pyrazine core (δ 8.2–8.5 ppm). The N-methyl group typically appears as a singlet at δ 3.1–3.3 ppm .
- 13C NMR : The carbonyl carbon (if present) resonates at δ 165–170 ppm, while aromatic carbons range from δ 120–140 ppm .
- IR : Stretching vibrations for C-Cl bonds (600–800 cm⁻¹) and NH/amine groups (3300–3500 cm⁻¹) are critical for structural validation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict regioselectivity in the synthesis of substituted imidazo[1,2-a]pyrazines?
- Methodological Answer : Density Functional Theory (DFT) studies can model transition states and electron density distributions to predict regioselectivity. For example, substituents like 3,4-dichlorophenyl may stabilize specific intermediates via π-π stacking or steric effects, favoring formation of the 3-substituted product. Computational workflows (e.g., ICReDD’s reaction path search methods) integrate quantum chemical calculations with experimental data to optimize conditions and reduce trial-and-error approaches .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Methodological Answer : Contradictions may arise from impurities or tautomeric forms. Strategies include:
- 2D NMR (COSY, HSQC) : Differentiate between positional isomers or tautomers by correlating proton and carbon signals .
- HPLC-MS : Identify byproducts (e.g., unreacted starting materials) and quantify purity.
- Control Experiments : Vary reaction parameters (e.g., solvent, temperature) to isolate the source of inconsistency .
Q. What experimental designs optimize yield in multi-component reactions for imidazo[1,2-a]pyrazines?
- Methodological Answer :
- High-Throughput Screening (HTS) : Test combinations of aldehydes, amines, and catalysts in parallel to identify optimal stoichiometry and solvent systems .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) and maximize yield .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
